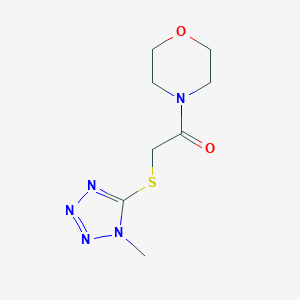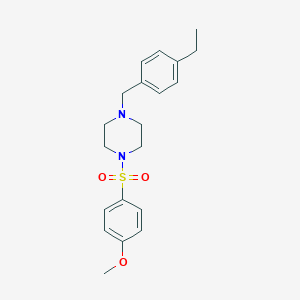
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone, commonly known as MTE, is a chemical compound with potential applications in scientific research. MTE is a tetrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of MTE is not fully understood, but studies have suggested that it may act as an inhibitor of various enzymes and proteins involved in disease processes. For example, MTE has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, MTE has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MTE has been shown to have various biochemical and physiological effects. In animal studies, MTE has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, MTE has been found to have antioxidant properties and can protect against oxidative stress. In cancer cell studies, MTE has been found to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
MTE has several advantages as a potential therapeutic agent, including its ability to inhibit disease-related enzymes and proteins, its anti-inflammatory and antioxidant properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use in laboratory experiments. For example, MTE has low solubility in water, which can make it difficult to administer in vivo. Additionally, MTE has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on MTE. One area of interest is the development of more efficient synthesis methods for MTE and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of MTE and its potential as a therapeutic agent for various diseases. Finally, clinical trials are needed to establish the safety and efficacy of MTE in humans.
Synthesemethoden
MTE can be synthesized through various methods, including the reaction of 2-bromo-1-(methylthio)ethanone with sodium azide and triethylamine, followed by reaction with morpholine and copper sulfate. Another method involves the reaction of 2-chloro-1-(methylthio)ethanone with sodium azide and morpholine in the presence of copper sulfate. Both methods yield MTE as a white crystalline solid with a melting point of 92-94°C.
Wissenschaftliche Forschungsanwendungen
MTE has potential applications in scientific research, particularly in the field of medicinal chemistry. MTE has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, MTE has been investigated as a potential drug target for the treatment of bacterial infections.
Eigenschaften
Produktname |
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone |
|---|---|
Molekularformel |
C8H13N5O2S |
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C8H13N5O2S/c1-12-8(9-10-11-12)16-6-7(14)13-2-4-15-5-3-13/h2-6H2,1H3 |
InChI-Schlüssel |
LHZSADFSLJIGJD-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC(=O)N2CCOCC2 |
Kanonische SMILES |
CN1C(=NN=N1)SCC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)

![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)
